SQ109

Tuberculosis In Vivo Efficacy Dose-Response

SQ109 (N-geranyl-N′-(2-adamantyl)ethane-1,2-diamine, CAS 502487-67-4) is a small-molecule [1,2]-diamine-based antitubercular drug candidate developed from high-throughput combinatorial screening. It functions primarily as an inhibitor of the mycobacterial membrane protein Large 3 (MmpL3) transporter, thereby disrupting trehalose monomycolate transport and mycolic acid incorporation into the Mycobacterium tuberculosis cell wall.

Molecular Formula C22H38N2
Molecular Weight 330.5 g/mol
CAS No. 502487-67-4
Cat. No. B1681080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSQ109
CAS502487-67-4
SynonymsN-geranyl-N'-(2-adamantyl)ethane-1,2-diamine
SQ 109
SQ-109
SQ109 compound
Molecular FormulaC22H38N2
Molecular Weight330.5 g/mol
Structural Identifiers
SMILESCC(=CCCC(=CCNCCNC1C2CC3CC(C2)CC1C3)C)C
InChIInChI=1S/C22H38N2/c1-16(2)5-4-6-17(3)7-8-23-9-10-24-22-20-12-18-11-19(14-20)15-21(22)13-18/h5,7,18-24H,4,6,8-15H2,1-3H3/b17-7+
InChIKeyJFIBVDBTCDTBRH-REZTVBANSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





SQ109 (CAS 502487-67-4): An MmpL3 Inhibitor Antitubercular Agent with Advanced Clinical Validation


SQ109 (N-geranyl-N′-(2-adamantyl)ethane-1,2-diamine, CAS 502487-67-4) is a small-molecule [1,2]-diamine-based antitubercular drug candidate developed from high-throughput combinatorial screening [1]. It functions primarily as an inhibitor of the mycobacterial membrane protein Large 3 (MmpL3) transporter, thereby disrupting trehalose monomycolate transport and mycolic acid incorporation into the Mycobacterium tuberculosis cell wall [2]. Originally conceived as an ethambutol (EMB) analog, SQ109 has advanced through Phase 2b-3 clinical trials for both drug-susceptible and drug-resistant tuberculosis [2][3].

Why SQ109 Cannot Be Interchanged with Ethambutol or Other First-Line Antitubercular Agents


Despite sharing a 1,2-ethylenediamine pharmacophore with ethambutol (EMB), SQ109 cannot be considered a simple analog for substitution. SQ109 possesses remarkable activity against MDR-TB strains including EMB-resistant strains, indicating that SQ109 functions as a distinct anti-TB drug with a divergent resistance profile [1]. Its primary molecular target, MmpL3, differs fundamentally from EMB's mechanism of action, and the two compounds produce opposite effects on key protein regulation (e.g., SQ109 up-regulates ATP-dependent DNA/RNA helicase while EMB and SQ109 share similar pharmacoproteomic patterns distinct from isoniazid) [2]. Furthermore, SQ109 demonstrates synergistic rather than merely additive interactions with front-line agents isoniazid and rifampicin [3]. These mechanistic, resistance, and combinatorial distinctions preclude generic interchange with EMB or other first-line agents.

Quantitative Differential Evidence for SQ109 Selection in Tuberculosis Research


In Vivo Efficacy: SQ109 at 25 mg/kg Matches Ethambutol at 100 mg/kg in Murine TB Model

In a murine model of chronic M. tuberculosis infection (C57BL/6 mice, 28-day oral dosing), SQ109 demonstrated comparable efficacy at substantially lower doses than ethambutol. Specifically, oral SQ109 at 25 mg/kg/day produced bacterial load reductions in spleen and lung comparable to EMB administered at 100 mg/kg/day, representing a 4-fold lower effective dose for SQ109 [1].

Tuberculosis In Vivo Efficacy Dose-Response Murine Model

Superior Lung Tissue Penetration: SQ109 Lung Concentration 120–180× Higher Than Plasma

SQ109 exhibits pronounced preferential accumulation in pulmonary tissue—the primary site of M. tuberculosis infection. Following oral administration, SQ109 lung concentrations exceed plasma concentrations by at least 120-fold (p.o.) and 180-fold (i.v.), with levels remaining above the MIC for extended periods [1]. In a rabbit model of active TB, SQ109 demonstrated penetration coefficients exceeding 1,000 into lung and cellular lesion areas after 7 daily doses [2].

Tuberculosis Pharmacokinetics Tissue Distribution Lung Targeting

Synergistic Activity: SQ109 Reduces Rifampicin MIC to 0.1× and Enhances INH at 0.5× MIC

SQ109 demonstrates strong synergistic interactions with front-line antitubercular agents. In vitro, SQ109 at 0.5× its MIC combined with isoniazid at 0.5× MIC produced strong synergistic inhibition of M. tuberculosis growth. More notably, SQ109 at only 0.5× its MIC combined with rifampicin at as low as 0.1× MIC achieved synergistic inhibition [1]. SQ109 also dramatically decreases rifampicin MIC in resistant clinical isolates and maintains synergy with TMC207 (bedaquiline) even in three-drug combinations containing rifampicin [2].

Tuberculosis Synergy Combination Therapy MIC Reduction

Metabolites Do Not Contribute to Antibacterial Activity: Intact SQ109 Is the Active Principle

Unlike some antitubercular agents whose metabolites contribute to or modulate activity, SQ109's antibacterial efficacy depends solely on the intact parent compound. In a comprehensive metabolite study, 16 potential SQ109 metabolites (including the two major lung tissue metabolites: hydroxy-adamantyl SQ109 analog and N′-adamantylethylenediamine) were synthesized and tested. None inhibited growth of M. tuberculosis, M. smegmatis, Bacillus subtilis, or E. coli. The gradual accumulation of nonmetabolized SQ109 in tissues to therapeutic levels accounts for its efficacy [1].

Tuberculosis Metabolism Pharmacology CYP450

No Relevant QT Prolongation: Differentiated Cardiac Safety Profile in Phase 2 Trials

Cardiac QT prolongation is a significant safety concern with several newer antitubercular agents (e.g., bedaquiline, delamanid, moxifloxacin). In Phase 2 clinical evaluation of SQ109 alone and in combination with rifampicin over 14 days, no relevant QT prolongation was observed [1]. The most frequent adverse events were mild to moderate dose-dependent gastrointestinal complaints [1]. This safety profile is documented in the clinical trial registry for NCT01218217 (Phase 2a EBA study) and further evaluated in NCT01785186 (Phase 2b MAMS trial) [2].

Tuberculosis Safety Cardiotoxicity QT Interval

Broad Activity Against MDR- and XDR-TB: MIC95 = 0.25 mg/L in 225 Clinical Isolates

SQ109 retains potent activity against drug-resistant M. tuberculosis strains where first-line agents fail. In a study evaluating 225 clinical isolates from patients with MDR-TB and pre-XDR-TB, SQ109 demonstrated MIC95 and MIC99 values of 0.25 mg/L and 0.5 mg/L, respectively, with the MIC distribution ranging from 0.2 to 0.78 µg/mL [1]. Notably, 100% of MDR strains (110/110) and 94.8% of pre-XDR strains (109/115) were susceptible to SQ109 [1]. Earlier studies established SQ109 MIC at 0.7–1.56 µM against H37Rv, Erdman, and drug-resistant strains [2].

Tuberculosis Drug Resistance MDR-TB XDR-TB

High-Value Research Applications for SQ109 Based on Quantitative Differentiation Evidence


Development of Novel MDR/XDR-TB Combination Regimens

Based on SQ109's demonstrated activity against 100% of MDR strains (110/110) and 94.8% of pre-XDR strains (109/115) with MIC95 = 0.25 mg/L [1], researchers should prioritize SQ109 for screening and optimization of multi-drug regimens targeting drug-resistant tuberculosis. The patented combination of SQ109 with clofazimine, bedaquiline, and pyrazinamide provides a validated starting point for combination studies [2].

Pulmonary-Targeted Pharmacokinetic and Lesion Penetration Studies

Given SQ109's exceptional lung tissue accumulation (120–180× higher than plasma in mice, penetration coefficients >1,000 in rabbit TB lesions) [1][2], this compound is uniquely suited for investigations of drug distribution within heterogeneous pulmonary TB lesions. Researchers studying the pharmacokinetic-pharmacodynamic (PK-PD) relationships governing lesion-specific drug exposure should select SQ109 as a model compound for high lung-selectivity profiling.

Drug-Drug Interaction and Synergy Mechanistic Studies

SQ109's strong synergistic interactions with isoniazid (effective at 0.5× MIC each) and rifampicin (SQ109 at 0.5× MIC reduces RIF requirement to 0.1× MIC) [1] make it an ideal tool for investigating the molecular mechanisms underlying antitubercular synergy. The compound's ability to lower rifampicin MIC in resistant isolates [2] further supports its use in studies aimed at reversing or circumventing drug resistance through combination therapy.

In Vivo Efficacy Studies Requiring Dose-Efficient Positive Controls

Investigators conducting murine TB efficacy studies can leverage SQ109's demonstrated dose efficiency: SQ109 at 25 mg/kg/day achieves bacterial load reductions comparable to EMB at 100 mg/kg/day [1]. This 4-fold lower effective dose reduces compound consumption per animal, lowering procurement costs and enabling longer-duration chronic infection studies with the same compound inventory.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for SQ109

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.